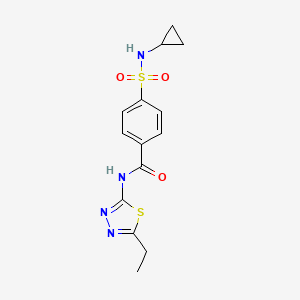
4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of sulfonyl-substituted nitrogen-containing heterocyclic systems. It is related to a class of compounds that have been synthesized for their potential biological activities, including antimicrobial and antifungal properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. This structural feature is significant in conferring biological activity to these molecules .
Synthesis Analysis
The synthesis of related compounds involves the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides. This method allows for the creation of novel heterocyclic compounds that have not been previously reported in the literature. The synthesis process is confirmed by various analytical techniques, including 1H NMR-spectroscopy, elemental analysis, and thin-layer chromatography, ensuring the structure and purity of the obtained compounds .
Molecular Structure Analysis
The molecular structure of related compounds in this class has been characterized by spectroscopic techniques. For instance, the X-ray coordinates of a similar compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) have been reported, revealing an unusual binding mode to the enzyme's hinge region via a water molecule . This suggests that the molecular structure of these compounds is critical for their interaction with biological targets.
Chemical Reactions Analysis
The reactivity of the functional groups in these compounds is a key aspect of their chemical behavior. For example, the cyanomethylene functionality in a related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety. This indicates that the chemical reactions involving these compounds are versatile and can lead to the formation of various novel heterocyclic compounds with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the 1,3,4-thiadiazole ring contributes to their biological activity, as evidenced by pharmacological studies. These studies have shown that compounds in this series exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The antimicrobial properties of these compounds make them promising candidates for further study, particularly those with high activity, such as the compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-2-12-16-17-14(22-12)15-13(19)9-3-7-11(8-4-9)23(20,21)18-10-5-6-10/h3-4,7-8,10,18H,2,5-6H2,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDBPCFCLFHJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

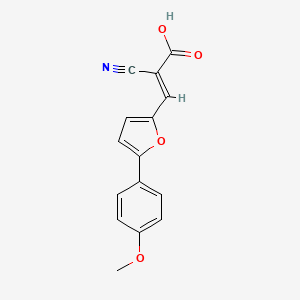
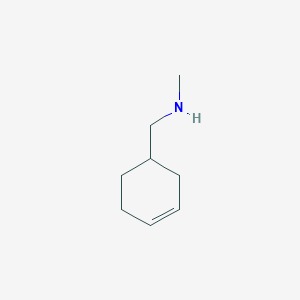


![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)
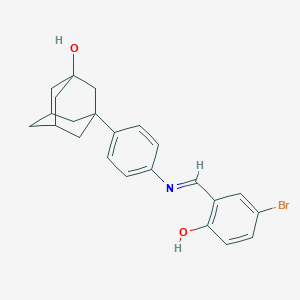
![8-Butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B3019099.png)
![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)
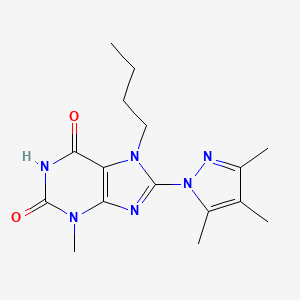
![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)